REACTION_CXSMILES
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C([O:3][C:4](=[O:26])[C:5]([S:13][C:14]1[S:15][C:16]2[CH:22]=[C:21]([O:23][CH2:24][CH3:25])[CH:20]=[CH:19][C:17]=2[N:18]=1)([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6])C.[OH-].[K+]>C(O)C>[CH2:24]([O:23][C:21]1[CH:20]=[CH:19][C:17]2[N:18]=[C:14]([S:13][C:5]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)([CH3:6])[C:4]([OH:26])=[O:3])[S:15][C:16]=2[CH:22]=1)[CH3:25] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture is evaporated
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Type
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DISSOLUTION
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Details
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the residue is dissolved in water
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Type
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WASH
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Details
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and the solution is washed with ether
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2
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Type
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CUSTOM
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Details
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The phases are separated
|
Type
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CUSTOM
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Details
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the organic phase is dried
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Type
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CUSTOM
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Details
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evaporated
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Name
|
|
Type
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product
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Smiles
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C(C)OC1=CC2=C(N=C(S2)SC(C(=O)O)(C)C2=CC=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |